3-Bromo-5-fluoro-4-(methoxymethyl)pyridine physical properties
3-Bromo-5-fluoro-4-(methoxymethyl)pyridine physical properties
An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine (CAS No. 1440520-79-5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven experimental methodologies for physical characterization. While experimentally determined thermal properties such as melting and boiling points are not widely published, this guide offers detailed, self-validating protocols for their determination in a laboratory setting. The causality behind experimental choices is explained to ensure a deep understanding of the principles involved. The guide includes computational data relevant to drug discovery, such as LogP and Topological Polar Surface Area (TPSA), and concludes with a complete set of references for all cited information.
Compound Identification and Core Properties
3-Bromo-5-fluoro-4-(methoxymethyl)pyridine is a substituted pyridine derivative. Such halogenated and functionalized heterocyclic compounds are of significant interest in medicinal chemistry as key building blocks for the synthesis of complex pharmaceutical agents. Accurate characterization of their physical properties is a foundational step in any research and development workflow.
A summary of the core identifiers for this compound is presented below.
| Identifier | Value | Source |
| CAS Number | 1440520-79-5 | [1] |
| Molecular Formula | C₇H₇BrFNO | [1] |
| Molecular Weight | 220.04 g/mol | [1] |
| SMILES | COCC1=C(Br)C=NC=C1F | [1] |
| Purity (Typical) | ≥98% | [1] |
Physical and Computational Properties
The physical state of this compound at standard temperature and pressure has not been consistently reported; however, related structures suggest it is likely a liquid or a low-melting solid. The following table summarizes key physical and computational properties sourced from chemical databases.
| Property | Value | Comments | Source |
| Storage | Sealed in dry, 2-8°C | Recommended for maintaining stability. | [1] |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | A key metric in predicting drug absorption and bioavailability. | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.1296 | Indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents. | [1] |
| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can act as H-bond acceptors. | [1] |
| Hydrogen Bond Donors | 0 | The molecule lacks hydrogens attached to electronegative atoms. | [1] |
| Rotatable Bonds | 2 | Provides some conformational flexibility. | [1] |
Experimental Characterization Workflow
The comprehensive characterization of a novel or sparsely documented compound like 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine follows a logical progression. The primary physical constants—melting point, boiling point, and solubility—are determined through standardized experimental procedures.
Caption: Workflow for physical property characterization.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for determining the primary physical properties of an organic compound. These protocols are designed to be self-validating and are based on established laboratory techniques.[2][3][4]
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, melting occurs over a narrow range of 1-2°C.[5] Impurities typically depress the melting point and broaden the range.
Causality: The slow heating rate near the melting point is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[4][6]
Methodology:
-
Sample Preparation: If the compound is a solid, place a small amount on a clean, dry surface. Finely powder the solid if it consists of large crystals.[7]
-
Loading: Jab the open end of a glass capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface, or drop it down a long hollow tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.[4][5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[4] If using a Thiele tube, attach the capillary to a thermometer with a rubber band.[4]
-
Heating:
-
If the approximate melting point is unknown, perform a rapid heating run first to get a rough estimate.[4]
-
For an accurate measurement, heat at a medium rate until the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate significantly, to about 1-2°C per minute.[5]
-
-
Data Recording:
-
Record the temperature (T1) at which the first droplet of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely liquefied.
-
The melting point is reported as the range T1 - T2.[5]
-
-
Post-Analysis: Allow the apparatus to cool sufficiently before running another sample. Always use a fresh sample for each determination, as the original may have decomposed.[4]
Boiling Point Determination (Microscale Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8][9] This microscale method is ideal for small sample quantities.
Causality: As the liquid is heated, its vapor pressure increases. The rapid stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external atmospheric pressure. As it cools, the point where the liquid is drawn back into the capillary signifies the exact moment when the external pressure equals the liquid's vapor pressure.[10]
Methodology:
-
Sample Preparation: Add approximately 0.5 mL of the liquid sample into a small test tube or a Durham tube.[3]
-
Capillary Insertion: Take a standard melting point capillary tube and place it into the liquid with the open end down.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in an oil bath (e.g., a Thiele tube or a beaker with mineral oil). The oil level should be above the liquid sample but below the top of the test tube.[8]
-
Observation: Heat the oil bath gently. As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.
-
Data Recording:
-
Continue heating until a rapid and continuous stream of bubbles escapes from the capillary tip.[3]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[3][8] Record this temperature.
-
Note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Solubility Profile Determination
Understanding a compound's solubility is crucial for reaction setup, purification, and formulation. A systematic approach involves testing solubility in a sequence of solvents with different properties (polar, non-polar, acidic, basic).[11][12]
Causality: The principle of "like dissolves like" governs solubility.[13] Polar compounds dissolve in polar solvents, and non-polar compounds in non-polar solvents. Solubility in acidic or basic aqueous solutions indicates the presence of a basic or acidic functional group, respectively. For instance, a basic nitrogen on the pyridine ring would be protonated by an acid, forming a more water-soluble salt.
Caption: Decision tree for solubility classification.
Methodology:
-
Preparation: For each test, place approximately 25 mg of the solid (or 0.05 mL of the liquid) into a small test tube.[12]
-
Solvent Addition: Add approximately 0.75 mL of the solvent in portions, shaking vigorously after each addition.[12] A compound is considered "soluble" if it dissolves completely.
-
Testing Sequence:
-
Water: Test for solubility in deionized water. If soluble, the compound is a low molecular weight polar substance.
-
5% NaOH Solution: If insoluble in water, test in 5% aqueous NaOH. Solubility indicates a strong organic acid.[11]
-
5% HCl Solution: If insoluble in water and NaOH, test in 5% aqueous HCl. Solubility indicates an organic base (e.g., an amine).[11]
-
Concentrated H₂SO₄: If insoluble in all the above, test in cold, concentrated sulfuric acid. Solubility (often with a color change) indicates a neutral compound containing oxygen, nitrogen, or unsaturation.[12]
-
Organic Solvents: Separately, test solubility in common organic solvents like diethyl ether, ethyl acetate, and dichloromethane to establish a profile for reactions and chromatography.
-
References
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Learning Space. Determination of Melting points and Boiling points. [Link]
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Unknown. Solubility test for Organic Compounds. [Link]
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Vijay Nazare. Determination of Boiling Point (B.P). [Link]
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Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]
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JoVE. (2020). Boiling Points - Concept. [Link]
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Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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Unknown. (2021). Experimental No. (2) Boiling Point. [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. [Link]
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Unknown. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]
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University of Colorado Boulder. Melting Points. [Link]
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Unknown. DETERMINATION OF MELTING POINTS. [Link]
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BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound. [Link]
-
Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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